molecular formula C15H17NO3 B2568238 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanecarboxamide CAS No. 1421506-42-4

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanecarboxamide

Cat. No.: B2568238
CAS No.: 1421506-42-4
M. Wt: 259.305
InChI Key: FBAKKIYIIRAROQ-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanecarboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropane ring, a but-2-yn-1-yl chain, and a methoxyphenoxy group, which contribute to its distinct chemical properties.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanecarboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl chain: This can be achieved through a Sonogashira coupling reaction between an alkyne and an aryl halide.

    Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution of a methoxyphenol with the but-2-yn-1-yl intermediate.

    Cyclopropanation: The final step involves the cyclopropanation of the intermediate to form the cyclopropanecarboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide
  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-phenoxypropanamide

Uniqueness

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-18-13-6-2-3-7-14(13)19-11-5-4-10-16-15(17)12-8-9-12/h2-3,6-7,12H,8-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAKKIYIIRAROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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